molecular formula C10H11ClO2 B13768536 Propionic acid, 6-chloro-o-tolyl ester CAS No. 63916-12-1

Propionic acid, 6-chloro-o-tolyl ester

Cat. No.: B13768536
CAS No.: 63916-12-1
M. Wt: 198.64 g/mol
InChI Key: KWNCDIMDYKXECW-UHFFFAOYSA-N
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Description

These esters typically feature a chlorine substituent on an aromatic ring or aliphatic chain, influencing their physicochemical properties and applications. Chlorinated propionic acid esters are often utilized in agrochemicals, pharmaceuticals, and specialty chemicals due to their stability and reactivity .

Properties

CAS No.

63916-12-1

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

(2-chloro-6-methylphenyl) propanoate

InChI

InChI=1S/C10H11ClO2/c1-3-9(12)13-10-7(2)5-4-6-8(10)11/h4-6H,3H2,1-2H3

InChI Key

KWNCDIMDYKXECW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C=CC=C1Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 6-chloro-o-tolyl ester typically involves the esterification of propionic acid with 6-chloro-o-tolyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 6-chloro-o-tolyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols or alkanes.

    Substitution: The chlorine atom in the 6-chloro-o-tolyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propionic acid, 6-chloro-o-tolyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be utilized in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research on its potential therapeutic effects and drug development is ongoing.

    Industry: It serves as a precursor for the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of propionic acid, 6-chloro-o-tolyl ester involves its interaction with specific molecular targets. The ester can undergo hydrolysis to release propionic acid and 6-chloro-o-tolyl alcohol, which may then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The trichloroethyl ester of phenylalanine significantly increases propionic acid concentrations in rumen fermentation (in vitro), reducing the acetic:propionic acid ratio . In contrast, non-esterified phenylalanine lacks this effect, highlighting the importance of the trichloroethyl group in modulating microbial metabolism. Chlorinated aromatic esters (e.g., 3-(4-chlorophenyl)-3-oxopropanoic acid ethyl ester) are often intermediates in drug synthesis due to their electron-withdrawing effects, which enhance reactivity in coupling reactions .

Physicochemical Properties: Esters with aliphatic chlorine (e.g., ethyl 3-chloropropionate) exhibit higher volatility and lower molecular weight compared to aromatic chlorinated esters, making them suitable as solvents or flavoring agents .

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